Titanium tetraisopropanolate

Vue d'ensemble

Description

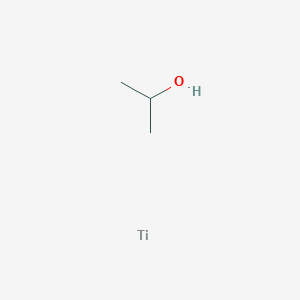

Chemical Name: Titanium tetraisopropanolate (TTIP) Synonyms: Titanium(IV) isopropoxide, Tetraisopropyl titanate, C12H28O4Ti CAS No.: 546-68-9 Molecular Weight: 284.22 g/mol Physical Properties:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Titanium tetraisopropanolate is typically synthesized by reacting titanium tetrachloride with isopropanol in the presence of ammonia. The reaction produces hydrogen chloride as a byproduct: [ \text{TiCl}_4 + 4 \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow \text{Ti(OCH(CH}_3\text{)}_2\text{)}_4 + 4 \text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of titanium tetrachloride to this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride and isopropanol are continuously fed into the system. The reaction is typically conducted at elevated temperatures to enhance the reaction rate and yield. The resulting product is then purified through distillation to remove any impurities and byproducts .

Analyse Des Réactions Chimiques

Hydrolysis and Sol-Gel Processing

TTIP undergoes rapid hydrolysis in the presence of water, forming titanium dioxide (TiO₂) and isopropyl alcohol:

\text{Ti OCH CH}_3\text{ }_2\text{ }}_4+2\\text{H}_2\text{O}\rightarrow \text{TiO}_2+4\\text{ CH}_3\text{ }_2\text{CHOH}

This reaction is central to sol-gel synthesis, enabling the production of TiO₂ nanoparticles, thin films, and porous materials. Key factors influencing the product include:

| Parameter | Effect on Product |

|---|---|

| Water ratio | Higher ratios yield amorphous TiO₂ |

| Additives | Acetic acid promotes crystallinity |

| Temperature | >100°C favors anatase/rutile phases |

Applications include photocatalysts, solar cells, and ion-exchange materials .

Esterification and Transesterification

TTIP efficiently catalyzes ester formation, outperforming traditional acids like H₂SO₄:

-

Conversion Rate : >95% for fatty acid methyl esters (biofuels).

Interaction with Functional Groups

| Substrate | Reaction | Product |

|---|---|---|

| Alcohols | Transesterification | Titanium alkoxide intermediates |

| Epoxides | Ring-opening polymerization | Polyether-TiO₂ hybrids |

| Thioethers | Enantioselective oxidation | Sulfoxides |

Comparative Reactivity with Other Titanium Alkoxides

| Compound | Reactivity | Primary Use |

|---|---|---|

| TTIP | High | Asymmetric catalysis, sol-gel |

| Titanium ethoxide | Moderate | Coatings, adhesives |

| Titanium butoxide | Low | Polymer crosslinking |

TTIP’s balance of reactivity and steric bulk makes it indispensable in precision syntheses and advanced material engineering .

Applications De Recherche Scientifique

Catalytic Applications

Organic Synthesis

TTIP is extensively employed as a catalyst or catalyst precursor in organic synthesis. Its strong Lewis acid characteristics facilitate various reactions, including:

- Esterification and Transesterification : TTIP promotes the formation of esters from acids and alcohols, critical in producing biodiesel and other chemical intermediates.

- Polymerization : It serves as a catalyst in polymerization processes, enhancing the production of polymers with desirable properties.

Sharpless Epoxidation

TTIP is integral to the Sharpless epoxidation process, which synthesizes chiral epoxides from allylic alcohols. This reaction is significant in producing pharmaceuticals and agrochemicals that require specific stereochemistry .

Nanoparticle Synthesis

TTIP is utilized in synthesizing titanium-based nanoparticles and nanocomposites. These materials have applications in:

- Catalysis : Nanoparticles derived from TTIP can serve as efficient catalysts in various chemical reactions.

- Energy Storage : Titanium nanoparticles are explored for use in batteries and supercapacitors due to their high conductivity and stability.

- Biomedical Devices : The biocompatibility of titanium makes these nanoparticles suitable for medical applications, including drug delivery systems .

Precursor for Titanium Dioxide Production

TTIP acts as a precursor for producing high-purity titanium dioxide (TiO₂) through sol-gel processes. The TiO₂ produced is widely used in:

- Coatings and Pigments : TiO₂ serves as a white pigment in paints, plastics, and cosmetics due to its excellent opacity and UV-blocking properties.

- Photocatalysts : TiO₂ is employed in photocatalytic applications for environmental remediation and self-cleaning surfaces .

Coatings and Thin Films

In materials science, TTIP is crucial for producing titanium oxide coatings via chemical vapor deposition (CVD) and atomic layer deposition (ALD). These coatings are essential for:

- Electronics : Providing dielectric layers in semiconductor devices.

- Optics : Creating anti-reflective coatings on lenses.

- Protective Coatings : Enhancing the durability of surfaces against corrosion and wear .

Cross-Linking Agent

TTIP functions as a cross-linking agent in the production of various polymers, including:

- Silicone and Polyurethane Resins : It improves mechanical strength, thermal stability, and chemical resistance of these materials.

- Adhesives : Enhances adhesion properties between different substrates such as glass, metal, and ceramics .

Sol-Gel Processing

TTIP plays a pivotal role in sol-gel processing techniques used to create advanced ceramics and glass materials. This method allows for the controlled synthesis of materials with specific properties suitable for diverse industrial applications .

Surface Modification

TTIP is used to modify surfaces to improve adhesion properties of paints, rubber, and plastics to metals. This application is particularly important in industries requiring durable coatings that resist peeling or flaking .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Catalysts for esterification, polymerization |

| Nanoparticle Synthesis | Catalysts, energy storage devices, biomedical use |

| Precursor for TiO₂ Production | Coatings, pigments, photocatalysts |

| Coatings & Thin Films | Electronics, optics, protective coatings |

| Cross-Linking Agent | Silicone resins, adhesives |

| Sol-Gel Processing | Advanced ceramics and glass materials |

| Surface Modification | Adhesion promoters for paints and plastics |

Mécanisme D'action

The mechanism of action of titanium tetraisopropanolate primarily involves its ability to act as a Lewis acid, facilitating various catalytic processes. In the Sharpless epoxidation reaction, for example, this compound coordinates with the substrate and the oxidizing agent, enabling the formation of the epoxide product . The compound’s reactivity is attributed to the presence of the titanium center, which can readily form coordination complexes with various ligands .

Comparaison Avec Des Composés Similaires

Comparison with Similar Titanium-Based Compounds

Titanium(IV) Ethoxide (Tetraethyl Titanate)

Chemical Formula : Ti(OC2H5)4

Molecular Weight : 228.11 g/mol

Boiling Point : ~200°C (decomposes)

Key Differences :

- Reactivity : More volatile and reactive than TTIP due to shorter alkyl chains, leading to faster hydrolysis .

- Applications : Primarily used in sol-gel processes for TiO2 coatings but less favored in MOF synthesis due to rapid reaction kinetics .

- Safety : Higher volatility increases inhalation risks compared to TTIP .

Titanium(IV) Butoxide (TBT)

Chemical Formula : Ti(OC4H9)4

Molecular Weight : 340.32 g/mol

Boiling Point : 312°C

Key Differences :

- Morphological Influence : In hydrothermal synthesis, TBT produces dense TiO2 layers, while TTIP enables hollow hexagonal frameworks (e.g., Sample S5 in ).

- Solvent Compatibility: TBT requires acidic conditions (e.g., HCl) for stabilization, whereas TTIP tolerates broader solvent systems (e.g., isopropanol/HF mixtures) .

Titanium Tetrachloride (TiCl4)

Chemical Formula : TiCl4

Molecular Weight : 189.68 g/mol

Boiling Point : 136°C

Key Differences :

- Reactivity : Highly corrosive and moisture-sensitive, requiring inert handling. TTIP is less hazardous and easier to handle .

- Applications : Used in vapor-phase deposition (e.g., P25 TiO2), but TTIP is preferred for solution-based syntheses (e.g., MOFs and composites) .

Research Findings and Performance Data

Photocatalytic Activity in MOFs

- TTIP vs. Titanium Butoxide : TTIP-derived NH2-MIL-125(Ti) with dominant {111} facets achieved CO2 conversion yields of 8.25 µmol g⁻¹ h⁻¹ (CO) and 1.01 µmol g⁻¹ h⁻¹ (CH4), outperforming butoxide-derived {001} facets by 9× and 5×, respectively .

- Mechanism : TTIP’s slower hydrolysis allows controlled facet growth, enhancing charge separation and light absorption .

Stability and Handling Considerations

Activité Biologique

Titanium tetraisopropanolate, also known as titanium(IV) isopropoxide, is a titanium alkoxide with the chemical formula . It is a colorless to pale yellow liquid that is highly reactive and used in various applications, particularly in organic synthesis and materials science. This article explores the biological activity of this compound, focusing on its effects on human cells, potential irritant properties, and implications for safety in biomedical applications.

- CAS Number : 546-68-9

- Molecular Weight : 284.22 g/mol

- Solubility : Soluble in organic solvents (e.g., alcohols, ethers) but insoluble in water.

- Structure : Tetrahedral configuration with four isopropanol groups attached to a central titanium atom.

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interactions with human cells and tissues. Its reactivity and solubility characteristics make it a candidate for use in biomedical applications, including drug delivery systems and as a precursor for titanium dioxide nanoparticles.

Case Studies on Biological Effects

-

Irritant vs. Sensitizer Potential

A study utilizing reconstructed human skin models (RHS) investigated the irritant and sensitizing potential of titanium salts, including this compound. The results indicated that titanium salts are classified as irritants rather than sensitizers. Specifically, exposure to this compound did not increase the expression of maturation markers (CD83, CD86) or cytokine release (IL-1β) typically associated with sensitization responses . -

Cellular Responses

The interaction of titanium salts with Langerhans cells (LCs) was examined to understand their migration and activation in response to titanium exposure. The study found that while this compound did not promote maturation of LCs, it did result in increased IL-10 mRNA expression, indicating an anti-inflammatory response . -

Toxicological Assessments

In toxicological assessments involving various concentrations of titanium compounds, it was observed that noncytotoxic concentrations did not trigger significant inflammatory responses in cell cultures derived from human tissues. This suggests a relatively low risk of adverse effects from exposure to this compound under controlled conditions .

Data Table: Summary of Biological Studies on this compound

Applications in Biomedical Fields

This compound's unique properties lend it to several applications:

- Drug Delivery Systems : Its reactivity allows for the formation of stable complexes with drugs, potentially enhancing bioavailability.

- Nanoparticle Synthesis : Used as a precursor for synthesizing titanium dioxide nanoparticles which have applications in phototherapy and as antimicrobial agents.

- Coatings for Implants : Due to its biocompatibility profile, it may be used in coatings for medical implants to enhance integration with biological tissues.

Safety and Handling

Given its high reactivity and potential irritant effects, handling this compound requires stringent safety measures:

- Use personal protective equipment (PPE) such as gloves and goggles.

- Ensure proper ventilation when working with this compound to avoid inhalation of vapors.

- Store away from moisture and air to prevent hydrolysis.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and stabilizing titanium tetraisopropanolate in moisture-sensitive reactions?

this compound is highly sensitive to moisture and air, requiring strict anhydrous conditions. Synthesis typically involves reacting titanium tetrachloride with isopropyl alcohol in an inert atmosphere (e.g., nitrogen or argon) . Stabilization during reactions can be achieved using anhydrous solvents (e.g., THF or toluene) and chelating agents like triethylamine to slow hydrolysis . Storage should be in sealed, moisture-resistant containers under inert gas, with desiccants like molecular sieves .

Q. How does this compound function in sol-gel processes, and what parameters influence its reactivity?

As a precursor in sol-gel synthesis, this compound undergoes hydrolysis and polycondensation to form TiO₂-based materials. Critical parameters include:

- Water-to-precursor ratio : Controls gelation kinetics and pore structure .

- pH : Acidic conditions (e.g., acetic acid) slow hydrolysis, enabling controlled particle growth .

- Temperature : Elevated temperatures accelerate condensation but may lead to particle aggregation . Characterization via FTIR or XRD is recommended to monitor structural evolution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Emergency response : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can this compound be optimized as a precursor for nanostructured metal-organic frameworks (MOFs) or photothermal materials?

- Dual-source strategy : Combine with organic linkers (e.g., terephthalic acid) in a solvothermal process to form Ti-MOFs. Adjust molar ratios (e.g., 1:2 Ti:linker) to control crystallinity .

- Photothermal applications : Use catecholate ligands to stabilize titanium-oxo clusters, enhancing light absorption. Monitor photothermal conversion efficiency via UV/Vis spectroscopy and thermal imaging .

- Post-synthetic modifications : Annealing under controlled atmospheres (e.g., N₂) improves conductivity and stability .

Q. What catalytic mechanisms underlie this compound’s role in asymmetric organic transformations?

- Lewis acidity : The Ti⁴⁺ center coordinates with substrates (e.g., epoxides or ketones), facilitating nucleophilic attacks. Steric effects from isopropoxy groups influence enantioselectivity .

- In situ activation : Pre-treatment with chiral ligands (e.g., BINOL) enhances asymmetric induction. Reaction monitoring via HPLC or NMR is critical for optimizing enantiomeric excess .

- Contradictions in literature : Discrepancies in catalytic efficiency may arise from variations in solvent polarity or trace moisture content, necessitating rigorous drying of reagents .

Q. How can researchers resolve discrepancies in reported photothermal efficiencies of titanium-oxo clusters derived from this compound?

- Standardized testing : Use identical laser power (e.g., 450 nm, 1.5 W/cm²) and ambient conditions for comparability .

- Material characterization : Correlate photothermal performance with cluster size (via TEM) and electronic structure (via XPS) to identify structure-activity relationships .

- Data normalization : Report efficiency relative to cluster concentration and irradiation time to mitigate batch-to-batch variability .

Methodological Notes

- References to experimental protocols : For sol-gel synthesis, refer to ; for photothermal studies, consult .

- Contradiction analysis : Cross-validate results using multiple characterization techniques (e.g., XRD, FTIR, and EDX) to address inconsistencies .

Propriétés

IUPAC Name |

propan-2-olate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7O.Ti/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUYXOFXAQZZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Ti | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraisopropyl titanate appears as a water-white to pale-yellow liquid with an odor like isopropyl alcohol. About the same density as water. Vapors heavier than air., Liquid; Other Solid; Water or Solvent Wet Solid, Liquid; mp = 18-20 deg C; [Merck Index] Colorless to light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraisopropyl titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220 °C @ 760 mm Hg | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in anhydrous ethanol, ether, benzene, chloroform | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9711 @ 20 °C/4 °C | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

9.8 (AIR= 1) | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-yellow liquid, Colorless to light-yellowish fluid | |

CAS No. |

546-68-9 | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraisopropyl titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium tetraisopropanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM TETRAISOPROPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76NX7K235Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Approx 20 °C | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.